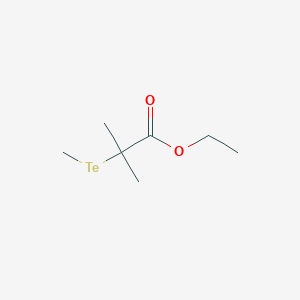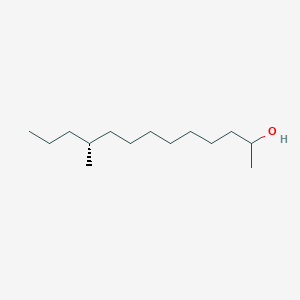
(10R)-10-Methyltridecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10R)-10-Methyltridecan-2-OL is an organic compound with the molecular formula C14H30O It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a tridecane chain, which also has a methyl group (-CH3) at the tenth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R)-10-Methyltridecan-2-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (10R)-10-Methyltridecan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the ketone to the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is scalable and can produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(10R)-10-Methyltridecan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (10R)-10-Methyltridecan-2-one.
Reduction: 10-Methyltridecane.
Substitution: (10R)-10-Methyltridecyl chloride.
Scientific Research Applications
(10R)-10-Methyltridecan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and the role of secondary alcohols in biological systems.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (10R)-10-Methyltridecan-2-OL involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group allows it to act as a nucleophile in various biochemical reactions, potentially affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(10S)-10-Methyltridecan-2-OL: The enantiomer of (10R)-10-Methyltridecan-2-OL with similar chemical properties but different biological activity.
10-Methyltridecan-1-OL: A primary alcohol with a hydroxyl group at the first carbon instead of the second.
10-Methyltridecan-2-one: The corresponding ketone of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the position of the hydroxyl group. This configuration can lead to different reactivity and interactions compared to its isomers and enantiomers, making it valuable for specific applications in research and industry.
Properties
CAS No. |
274689-80-4 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
(10R)-10-methyltridecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13-15H,4-12H2,1-3H3/t13-,14?/m1/s1 |
InChI Key |
SLRSIVPBWWRMKY-KWCCSABGSA-N |
Isomeric SMILES |
CCC[C@@H](C)CCCCCCCC(C)O |
Canonical SMILES |
CCCC(C)CCCCCCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


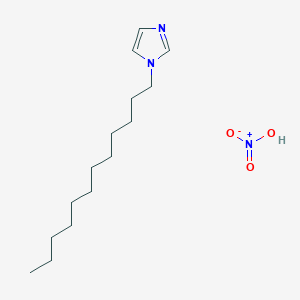

![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)

![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)
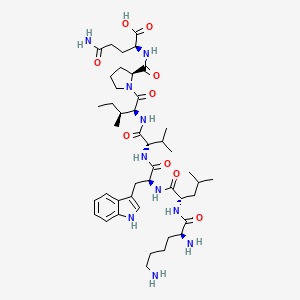
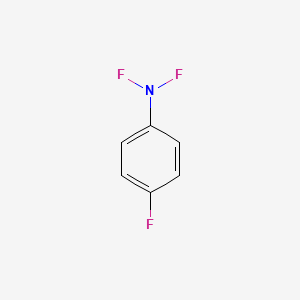
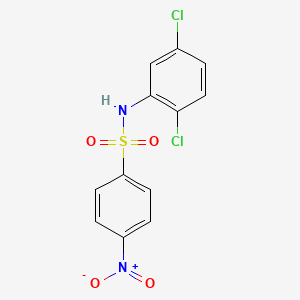
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)

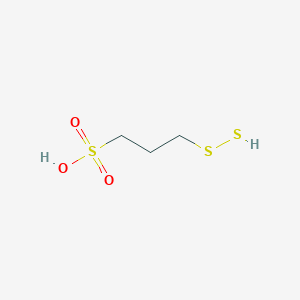
![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
